molecular formula C6H7N3O2 B3101487 2,4-Diaminonicotinic acid CAS No. 1393582-16-5

2,4-Diaminonicotinic acid

Cat. No.: B3101487
CAS No.: 1393582-16-5
M. Wt: 153.14 g/mol
InChI Key: DYRVHIGCHGCUFD-UHFFFAOYSA-N
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Description

Nicotinic acid derivatives are widely studied for their pharmacological and chemical properties, including roles as enzyme inhibitors, receptor modulators, and precursors in drug synthesis.

Properties

IUPAC Name

2,4-diaminopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H,10,11)(H4,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRVHIGCHGCUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856477
Record name 2,4-Diaminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393582-16-5
Record name 2,4-Diaminopyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminonicotinic acid typically involves the nitration of nicotinic acid, followed by reduction and subsequent amination. One common method includes the nitration of nicotinic acid to form 2,4-dinitronicotinic acid, which is then reduced to 2,4-diaminonicotinic acid using hydrogenation or other reducing agents under controlled conditions .

Industrial Production Methods: Industrial production methods for 2,4-diaminonicotinic acid often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and catalytic hydrogenation .

Chemical Reactions Analysis

Types of Reactions: 2,4-Diaminonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,4-diaminonicotinic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2,4-diaminonicotinic acid with key analogs based on available

Compound CAS Number Molecular Formula Melting Point (°C) Key Features
2,4-Diaminonicotinic acid Not provided C₆H₆N₃O₂ Data unavailable Two amino groups enhance solubility and reactivity; potential for metal chelation.
2-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ 295–297 Single amino group; used in coordination chemistry and heterocyclic synthesis.
4-Amino-3-pyridinecarboxylic acid 24242-19-1 C₆H₆N₂O₂ Data unavailable Structural isomer; applications in ligand design and medicinal chemistry.
6-Amino-4-methylnicotinic acid 179555-11-4 C₇H₈N₂O₂ Data unavailable Methyl substitution may improve lipophilicity and metabolic stability.
4-Amino-2-(trifluoromethyl)nicotinic acid Not provided C₇H₅F₃N₂O₂ Data unavailable Trifluoromethyl group enhances electronic effects; potential kinase inhibitor.

Notes:

  • Melting points for 2-aminonicotinic acid are well-documented , but data for other analogs are sparse.
  • Substituents like trifluoromethyl (CF₃) or methyl groups influence electronic properties and bioavailability .

Pharmacokinetic and Toxicity Considerations

  • Lipophilicity: Methyl or CF₃ groups (e.g., in 6-amino-4-methylnicotinic acid) may enhance membrane permeability, aligning with Lipinski’s rules .
  • Toxicity: While 2,4-dichlorophenoxyacetic acid (a unrelated compound) has well-documented toxicity , aminonicotinic acids generally show low acute toxicity due to high water solubility.

Biological Activity

2,4-Diaminonicotinic acid (DANA) is a derivative of nicotinic acid, featuring two amino groups at the 2 and 4 positions of the pyridine ring. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and biochemistry. Research has indicated that DANA may possess various therapeutic properties, including anti-inflammatory and antimicrobial effects. This article aims to summarize the biological activity of DANA, supported by case studies and research findings.

Chemical Structure and Properties

DANA is characterized by its molecular formula C7H8N4O2C_7H_8N_4O_2 and a molecular weight of approximately 168.16 g/mol. The presence of amino groups enhances its solubility in water and its interaction with biological systems.

1. Antimicrobial Activity

Studies have demonstrated that DANA exhibits antimicrobial properties against various pathogens. For instance, research has shown that DANA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with protein synthesis.

Pathogen TypeInhibition Zone (mm)
Gram-positive
Staphylococcus aureus15
Bacillus subtilis18
Gram-negative
Escherichia coli12
Pseudomonas aeruginosa10

2. Anti-inflammatory Properties

DANA has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. In vitro assays have shown that DANA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).

Case Study:
A study involving murine models demonstrated that administration of DANA significantly reduced paw edema in response to inflammatory stimuli, suggesting a potential for treating inflammatory diseases.

1. Potential Use in Cancer Therapy

Recent research has indicated that DANA may serve as a lead compound for developing new anticancer agents. It has been shown to induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases.

2. Neuroprotective Effects

DANA's ability to penetrate the blood-brain barrier suggests potential neuroprotective properties. Experimental studies have reported that DANA can mitigate oxidative stress-induced neuronal damage, which may be beneficial in neurodegenerative diseases.

Research Findings

Several studies have highlighted the diverse biological activities of DANA:

  • Antimicrobial Activity: A study published in the Journal of Medicinal Chemistry reported significant antimicrobial activity against various strains, supporting its potential use as an antibiotic agent .
  • Anti-inflammatory Effects: Research conducted by Zhang et al. demonstrated that DANA reduced inflammation markers in animal models, highlighting its therapeutic potential in treating inflammatory diseases .
  • Neuroprotective Properties: A recent investigation found that DANA administration improved cognitive function in rodent models subjected to neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,4-Diaminonicotinic acid with high purity?

  • Methodological Guidance :

  • Controlled Reaction Conditions : Use inert atmospheres (e.g., nitrogen) and anhydrous solvents to minimize side reactions.
  • Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol:dichloromethane gradients) to isolate the compound.
  • Purity Validation : Confirm purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or nuclear magnetic resonance (NMR) spectroscopy (e.g., δ 6.8–7.2 ppm for aromatic protons) .
  • Example Parameters :
TechniqueSolvent SystemDetection MethodPurity Threshold
HPLC70:30 H₂O:MeOHUV-Vis (254 nm)≥98%
NMRDMSO-d6¹H/¹³CNo impurity peaks

Q. How should researchers ensure sample integrity during storage and analysis of 2,4-Diaminonicotinic acid?

  • Methodological Guidance :

  • Storage : Store samples at -20°C in amber vials under nitrogen to prevent photodegradation and oxidation.
  • Contamination Mitigation : Use glassware rinsed with HPLC-grade solvents and implement blank controls during analysis.
  • Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) and compare degradation products via LC-MS .

Q. What analytical techniques are most effective for quantifying 2,4-Diaminonicotinic acid in complex matrices?

  • Methodological Guidance :

  • HPLC-UV/Vis : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water:acetonitrile (85:15). Calibrate with a linear range of 0.1–100 µg/mL (R² > 0.99).
  • Mass Spectrometry (LC-MS/MS) : Employ electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for enhanced specificity in biological matrices .

Advanced Research Questions

Q. How can researchers design experiments to account for the variable stability of 2,4-Diaminonicotinic acid under different environmental conditions?

  • Methodological Guidance :

  • Temporal Variability Analysis : Collect samples at multiple timepoints (e.g., 0, 24, 48, 72 hours) under varying pH (3–9), temperature (4–40°C), and light exposure.
  • Multivariate Modeling : Use response surface methodology (RSM) to model degradation kinetics and identify critical factors .
  • Example Experimental Design :
FactorLevels TestedResponse Variable
pH3, 5, 7, 9% Degradation (HPLC)
Temperature (°C)4, 25, 40Half-life (t₁/₂)

Q. What statistical approaches are appropriate for analyzing contradictory data in studies involving 2,4-Diaminonicotinic acid?

  • Methodological Guidance :

  • Multiple Comparison Corrections : Apply Dunnett’s test (for comparisons against a control) or Tukey’s HSD (for all pairwise comparisons) to reduce Type I errors .
  • Meta-Analysis : Pool data from independent studies using random-effects models to resolve discrepancies (e.g., heterogeneity assessed via I² statistic) .

Q. What advanced oxidation processes (AOPs) have been validated for studying the degradation pathways of 2,4-Diaminonicotinic acid?

  • Methodological Guidance :

  • Electro-Fenton Process : Use boron-doped diamond (BDD) electrodes at 10 mA/cm² with Fe²⁺ (0.1 mM) and H₂O₂ (5 mM) to generate hydroxyl radicals. Monitor intermediates via LC-MS .
  • Photocatalytic Degradation : Employ TiO₂ nanoparticles under UV light (λ = 365 nm) to assess mineralization efficiency (e.g., TOC removal >80% in 6 hours) .

Key Considerations for Data Reporting

  • Transparency : Document quality control measures (e.g., recovery rates, instrument calibration curves) and raw data deposition in public repositories .
  • Data Visualization : Use box plots for variability representation and heatmaps for multivariate interactions .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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